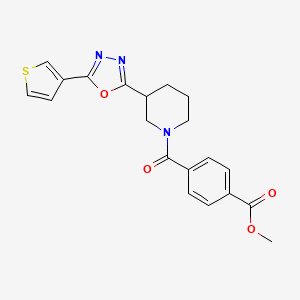

![molecular formula C18H17Cl2N3O4S2 B2926782 (Z)-3,5-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-80-4](/img/structure/B2926782.png)

(Z)-3,5-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

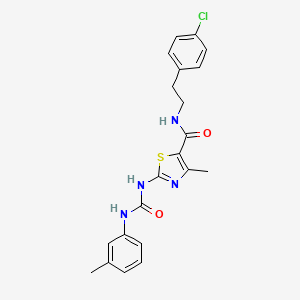

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic aromatic compounds that contain a phenyl ring and a thiazole ring . They are known for their diverse biological activities and are found in a variety of therapeutic agents .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are often synthesized through reactions involving substituted 2-amino benzothiazoles .Molecular Structure Analysis

The compound contains a benzothiazole moiety, which is a five-membered ring containing nitrogen and sulfur atoms, fused to a benzene ring . It also has a sulfamoyl group (-SO2NH2), an ethoxyethyl group (-OCH2CH3), and a benzamide group (a benzene ring attached to a carboxamide).Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, benzothiazole derivatives are solid at room temperature and are soluble in common organic solvents .科学的研究の応用

Development of Fluorogenic Probes

The benzo[d]thiazol moiety is a crucial component in the design of fluorogenic probes. These probes are used for monitoring microbiological objects and cellular compartments, which can help determine the pathogenesis mechanisms of new pathogens in living cells . The compound’s ability to bind to DNA and RNA makes it a valuable tool in the development of new selective fluorogenic probes.

Synthesis of Benzo[d]thiazole Derivatives

The compound serves as a starting material for the synthesis of various benzo[d]thiazole derivatives. A temperature-controlled intermolecular [3 + 2] annulation process allows for the facile access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones, which are valuable in medicinal chemistry and materials science .

Organic Synthesis

In organic synthesis, the compound can be used to create N-containing organic compounds. It can act as an intermediate in the construction of pyrazoles and other heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals .

Photophysical Property Studies

The structural elements of the compound allow for the study of photophysical properties in different solvents. This is essential for understanding the behavior of molecules under various conditions and can lead to the development of new materials with specific light-absorption or emission properties .

Spectroscopy Applications

As a solvatochromic and fluorogenic dye, the compound has applications in spectroscopy. It can be used to test the photophysical properties in water mediums and in the presence of dsDNA and RNA, which is crucial for pathogen detection and recognition in PCR kits .

作用機序

将来の方向性

特性

IUPAC Name |

3,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3O4S2/c1-2-27-6-5-23-15-4-3-14(29(21,25)26)10-16(15)28-18(23)22-17(24)11-7-12(19)9-13(20)8-11/h3-4,7-10H,2,5-6H2,1H3,(H2,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCBBJZCJKAVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2926700.png)

![Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926701.png)

![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2926703.png)

![3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2926706.png)

![N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2926710.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2926712.png)

![2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine](/img/structure/B2926713.png)

![Ethyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2926718.png)

![2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2926719.png)